3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
Description
3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
3,4-difluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-12-2-1-9(5-13(12)16)14(20)18-10-6-17-19(7-10)11-3-4-21-8-11/h1-2,5-7,11H,3-4,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGSCBFGIJSGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Oxolan Group: The oxolan (tetrahydrofuran) group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with an appropriate oxolan derivative.
Formation of the Benzamide Moiety: The final step involves the coupling of the difluorobenzoyl chloride with the pyrazole-oxolan intermediate in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorobenzamide moiety is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-3-yl]benzamide: Similar structure but with a different substitution pattern on the pyrazole ring.
3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-5-yl]benzamide: Another isomer with the substitution at the 5-position of the pyrazole ring.
Uniqueness
3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluorobenzamide and oxolan groups enhances its potential for diverse applications in research and industry.
Biological Activity
3,4-Difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzamide structure with a difluoro substitution and a pyrazole ring linked to an oxolane moiety. The synthesis typically involves the reaction of appropriate precursors, utilizing methods such as coupling reactions and functional group modifications. The detailed synthetic route may include:
- Preparation of the oxolane derivative .
- Formation of the pyrazole ring through cyclization.
- Coupling with the benzamide moiety , often via amide bond formation.
Antifungal and Insecticidal Properties
Research indicates that derivatives of benzamides, particularly those with 1,2,4-oxadiazole moieties, exhibit notable antifungal and insecticidal activities. For instance, compounds similar to this compound have shown effectiveness against various fungal strains such as Pyricularia oryzae and Sclerotinia sclerotiorum .
Table 1: Biological Activity of Related Compounds
| Compound | Activity Type | Target Organism | EC50 (μg/mL) | Reference |
|---|---|---|---|---|
| Compound A | Fungicidal | Pyricularia oryzae | 8.28 | |
| Compound B | Insecticidal | Mosquito Larvae | 10 | |
| Compound C | Fungicidal | Sclerotinia sclerotiorum | 5.49 |
Toxicity Assessments
Toxicity studies have been conducted using zebrafish embryos as a model organism. The compound's lethal concentration (LC50) values were determined to assess safety profiles. For example, certain derivatives exhibited LC50 values indicating high toxicity levels, which are critical for evaluating their potential use in agricultural applications .
Case Study 1: Antifungal Efficacy
In a study focused on the antifungal properties of benzamide derivatives, this compound was compared against standard antifungal agents. Results demonstrated that specific modifications to the benzamide structure enhanced antifungal activity significantly, making it a candidate for further development .
Case Study 2: Insecticidal Activity
Another investigation assessed the insecticidal properties of related compounds against mosquito larvae. The findings revealed that certain derivatives achieved up to 100% mortality at lower concentrations compared to existing insecticides, suggesting a promising avenue for pest control solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
